![molecular formula C20H21FN2O4 B3467285 1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B3467285.png)
1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine
Overview
Description
1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine, also known as DF-MPB, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are key regulators of inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. It has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine has several advantages as a research tool, including its potency, selectivity, and low toxicity. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine. These include further studies on its pharmacokinetics and toxicity, as well as investigations into its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, research on the mechanism of action of this compound could lead to the development of more potent and selective derivatives with improved therapeutic properties.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine has been studied for its potential use in treating various medical conditions such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-fluorobenzoyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-8-7-14(13-18(17)27-2)19(24)22-9-11-23(12-10-22)20(25)15-5-3-4-6-16(15)21/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVRMJOBQHWLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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